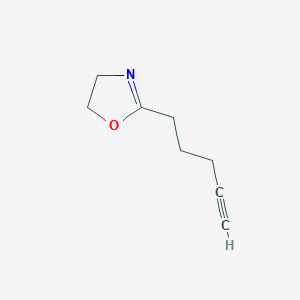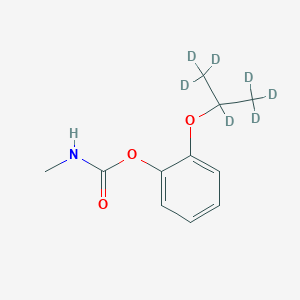
2-(4-Pentynyl)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentynyl)-2-oxazoline is a heterocyclic organic compound that features an oxazoline ring with a pentynyl substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentynyl)-2-oxazoline typically involves the cyclization of 4-pentynylamine with a suitable carboxylic acid derivative. One common method is the reaction of 4-pentynylamine with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization to form the oxazoline ring. The reaction conditions generally require an inert atmosphere and moderate temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pentynyl)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine or other reduced forms.
Substitution: The pentynyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Oxazolidines and other reduced forms.
Substitution: Various substituted oxazolines depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Pentynyl)-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Serves as a probe in biochemical assays and studies involving enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Pentynyl)-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 4-pentynyl-: A structurally related compound with a benzene ring instead of an oxazoline ring.
4-Pentynylamine: The precursor used in the synthesis of 2-(4-Pentynyl)-2-oxazoline.
N-(4-Pentynyl)phthalimide: Another compound with a pentynyl group, used in different applications.
Uniqueness
This compound is unique due to its oxazoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
891770-59-5 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-pent-4-ynyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H11NO/c1-2-3-4-5-8-9-6-7-10-8/h1H,3-7H2 |
Clé InChI |
MNUUNDKDTPELEI-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC1=NCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)








![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)


